molecular formula C23H22ClN3O4S B12476968 N-[3-(acetylamino)phenyl]-4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzamide

N-[3-(acetylamino)phenyl]-4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzamide

Cat. No.: B12476968
M. Wt: 472.0 g/mol
InChI Key: XUCZGIBSNILYOY-UHFFFAOYSA-N
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Description

4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(3-acetamidophenyl)benzamide is a complex organic compound with a molecular formula of C27H23ClN2O3S. This compound is characterized by the presence of a chloro group, a sulfamoyl group, and an acetamidophenyl group attached to a benzamide core. It is a member of the benzamides class of compounds, which are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(3-acetamidophenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting benzene ring undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Acylation: The amine group is acylated to form an amide.

    Chlorination: The final step involves the chlorination of the benzamide core to introduce the chloro group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(3-acetamidophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(3-acetamidophenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(3-acetamidophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-phenylphenyl)benzamide
  • 5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide

Uniqueness

4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(3-acetamidophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C23H22ClN3O4S

Molecular Weight

472.0 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzamide

InChI

InChI=1S/C23H22ClN3O4S/c1-14-7-8-15(2)21(11-14)27-32(30,31)22-12-17(9-10-20(22)24)23(29)26-19-6-4-5-18(13-19)25-16(3)28/h4-13,27H,1-3H3,(H,25,28)(H,26,29)

InChI Key

XUCZGIBSNILYOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C)Cl

Origin of Product

United States

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